molecular formula C28H42N2O4 B13753577 Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate CAS No. 58772-18-2

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate

Cat. No.: B13753577
CAS No.: 58772-18-2
M. Wt: 470.6 g/mol
InChI Key: XDCPLQCYKINKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is a chemical compound with the molecular formula C26H42N2O4. It is known for its unique structure, which includes a quinoxaline core substituted with two 3,5,5-trimethylhexyl groups at the 2,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate typically involves the reaction of quinoxaline-2,3-dicarboxylic acid with 3,5,5-trimethylhexanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be tailored for specific applications in materials science and pharmaceuticals .

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but with a phthalate core instead of quinoxaline.

    Bis(3,5,5-trimethylhexyl) terephthalate: Another similar compound with a terephthalate core.

Uniqueness

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

58772-18-2

Molecular Formula

C28H42N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate

InChI

InChI=1S/C28H42N2O4/c1-19(17-27(3,4)5)13-15-33-25(31)23-24(30-22-12-10-9-11-21(22)29-23)26(32)34-16-14-20(2)18-28(6,7)8/h9-12,19-20H,13-18H2,1-8H3

InChI Key

XDCPLQCYKINKST-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.